Cas no 60307-27-9 (2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid)

2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid is a chiral pyrrolidone derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration ensures high enantiomeric purity, which is critical for asymmetric synthesis and bioactive compound development. The compound’s structural features, including the lactam ring and carboxylate moiety, enable its use in designing peptidomimetics and prodrugs. It is particularly valuable in medicinal chemistry for modifying pharmacokinetic properties or enhancing target specificity. The product’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility as a building block in fine chemical and pharmaceutical research.
2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid structure
60307-27-9 structure
Product Name:2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid
CAS No:60307-27-9
MF:C7H11NO3
MW:157.167142152786
CID:4060208
PubChem ID:12309413
Update Time:2025-05-22

2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidineacetic acid, 1-methyl-5-oxo-, (R)-
    • 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid
    • 60307-27-9
    • DTXSID401245144
    • Inchi: 1S/C7H11NO3/c1-8-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1
    • InChI Key: QSTXMZUAMCBUQU-RXMQYKEDSA-N
    • SMILES: O=C1CC[C@H](CC(=O)O)N1C

Computed Properties

  • Exact Mass: 157.07389321Da
  • Monoisotopic Mass: 157.07389321Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 57.6Ų

2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-816631-1.0g
2-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]acetic acid
60307-27-9
1.0g
$0.0 2023-01-04
Enamine
EN300-816631-1g
2-[(2R)-1-methyl-5-oxopyrrolidin-2-yl]acetic acid
60307-27-9
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$0.0 2023-09-02

2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid Related Literature

Additional information on 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid

2-(2R)-1-Methyl-5-Oxopyrrolidin-2-Ylacetic Acid: A Comprehensive Overview

The compound with CAS No. 60307-27-9, commonly referred to as 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its chiral pyrrolidine ring and its potential applications in drug design and development. Recent advancements in synthetic methodologies and its pharmacological evaluations have further highlighted its significance in contemporary research.

Structure and Synthesis

The molecular structure of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid is characterized by a pyrrolidine ring with a methyl group at position 1 and an oxo group at position 5. The stereochemistry at position 2 (R configuration) is crucial for its biological activity. The synthesis of this compound typically involves multi-step processes, including the formation of the pyrrolidine ring via cyclization reactions and subsequent functionalization to introduce the acetic acid moiety. Recent studies have explored more efficient and environmentally friendly synthetic routes, leveraging catalytic asymmetric synthesis to achieve high enantiomeric excess.

Pharmacological Properties

Research into the pharmacological properties of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid has revealed its potential as a modulator of various biological pathways. Preclinical studies have demonstrated its ability to influence neurotransmitter systems, particularly in models related to central nervous system disorders. The compound's selective binding affinity for certain receptors has been a focal point of recent investigations, with findings suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Applications in Drug Discovery

The compound's unique structure has made it a valuable tool in drug discovery efforts. Its chiral center and functional groups provide a platform for exploring novel therapeutic agents. Recent research has focused on its role as a lead compound in the development of kinase inhibitors and other enzyme-targeted therapies. Additionally, its ability to penetrate cellular membranes efficiently has been leveraged in studies targeting intracellular pathogens.

Safety and Toxicological Considerations

As with any novel compound intended for therapeutic use, understanding the safety profile of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid is paramount. Recent toxicological studies have evaluated its acute and chronic toxicity profiles, with results indicating low toxicity at therapeutic doses. However, further long-term studies are required to fully assess its safety for human use.

Future Directions

The future of 2-(2R)-1-methyl-5-oxopyrrolidin-2-ylacetic acid lies in its continued exploration as a lead compound for drug development. Ongoing research aims to optimize its pharmacokinetic properties, enhance its bioavailability, and identify novel biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, potentially leading to breakthroughs in treating complex diseases.

In conclusion, CAS No. 60307-27-9, or 2-(2R)-1-methyl-5-Oxopyrrolidin - ́ yl acetic acid, stands as a testament to the progress in modern organic chemistry and pharmacology. Its unique structure, coupled with promising biological activity, positions it as a key player in the development of next-generation therapeutics.

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